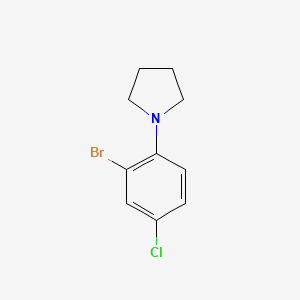

1-(2-Bromo-4-chlorophenyl)pyrrolidine

Description

1-(2-Bromo-4-chlorophenyl)pyrrolidine is a halogenated pyrrolidine derivative characterized by a pyrrolidine ring substituted at the 1-position with a 2-bromo-4-chlorophenyl group. Pyrrolidine derivatives are widely studied due to their presence in pharmacophores with diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties . The bromo and chloro substituents on the aromatic ring likely influence the compound’s physicochemical properties and biological interactions, such as lipophilicity, steric effects, and electronic characteristics.

Properties

IUPAC Name |

1-(2-bromo-4-chlorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrClN/c11-9-7-8(12)3-4-10(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBQLMUKOIACDRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30742724 | |

| Record name | 1-(2-Bromo-4-chlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352630-63-7 | |

| Record name | 1-(2-Bromo-4-chlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(2-Bromo-4-chlorophenyl)pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-4-chlorobenzaldehyde with pyrrolidine under specific reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-(2-Bromo-4-chlorophenyl)pyrrolidine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions. For example, nucleophilic substitution reactions can replace the halogens with nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives. Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Scientific Research Applications

1-(2-Bromo-4-chlorophenyl)pyrrolidine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

Medicine: Research on this compound includes its potential use in drug discovery and development, particularly for targeting specific biological pathways and molecular targets.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-chlorophenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Substituent Effects: Halogen Position and Type

The position and type of halogen substituents significantly impact molecular properties. Below is a comparative analysis of structurally related compounds:

Key Observations :

- Halogen Influence : Bromine and chlorine (in the target compound) are larger and more lipophilic than fluorine, which may enhance membrane permeability compared to fluoro-substituted analogs .

- Stereoelectronic Effects : Ortho-substituted halogens (e.g., 2-Br in the target compound) may introduce steric hindrance, affecting binding to biological targets compared to para-substituted derivatives.

Physicochemical Properties

- Lipophilicity : The XLogP3 value of 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine (2.7) suggests moderate lipophilicity . Replacing fluorine with chlorine in the target compound could increase logP due to chlorine’s higher hydrophobicity.

- For instance, 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine has a molecular weight of 272.11 g/mol, while the target compound’s weight is expected to be higher due to chlorine .

Biological Activity

1-(2-Bromo-4-chlorophenyl)pyrrolidine is a halogenated pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a bromo and a chloro group on the phenyl moiety. This unique structure contributes to its diverse biological properties.

| Property | Description |

|---|---|

| Molecular Formula | C10H10BrClN |

| Molecular Weight | 256.55 g/mol |

| Functional Groups | Pyrrolidine, Halogenated Aromatic |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of bromine and chlorine atoms can enhance its binding affinity and selectivity, influencing various biological pathways. For example, it may inhibit enzymes involved in disease pathways, leading to therapeutic effects against conditions like cancer and infections .

Biological Activities

This compound has been studied for several biological activities:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. It has been shown to inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

- Anticancer Properties : Preliminary studies have demonstrated that this compound may possess anticancer activity. In vitro tests have revealed cytotoxic effects on cancer cell lines, indicating its potential as a lead compound in cancer therapy .

- Antiviral Effects : The compound has also been explored for its antiviral properties, particularly in inhibiting viral replication through interference with viral enzymes or receptors.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrrolidine derivatives, including this compound:

- Antibacterial Studies : A study conducted by Sreekanth and Jha (2020) synthesized various pyrrolidine derivatives and evaluated their antibacterial activities. Compounds similar to this compound showed significant inhibition against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 31.25 μg/mL to 125 μg/mL .

- Anticancer Activity : In a study examining the anticancer effects of pyrrolidine derivatives, compounds were tested against A549 lung adenocarcinoma cells. Results indicated that certain derivatives exhibited potent cytotoxic effects, highlighting the potential of halogenated pyrrolidines in cancer treatment .

- Mechanistic Insights : Research has shown that the mechanism of action may involve the inhibition of specific enzymes like DNA gyrase and topoisomerase IV, which are critical targets for antibacterial agents . The presence of halogen substituents enhances the reactivity and efficacy of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.